molecular formula C16H14N4OS B11609563 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11609563
M. Wt: 310.4 g/mol
InChI Key: BNASEDGWYLQEHM-PAKBQEMXSA-N
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Description

4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a furyl group, and a hydrosulfide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group is introduced via a condensation reaction with furfural or its derivatives. This step often requires the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the reaction.

    Formation of the Propenylidene Linkage: The propenylidene linkage is formed through a Wittig or Horner-Wadsworth-Emmons reaction, where an appropriate phosphonium salt or phosphonate ester reacts with an aldehyde or ketone.

    Addition of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antiviral activities. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 4-methylphenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-12-6-8-13(9-7-12)15-18-19-16(22)20(15)17-10-2-4-14-5-3-11-21-14/h2-11H,1H3,(H,19,22)/b4-2+,17-10+

InChI Key

BNASEDGWYLQEHM-PAKBQEMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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